molecular formula C7H3Cl2NO3 B3269188 2-Chloro-6-nitrobenzoyl chloride CAS No. 50425-14-4

2-Chloro-6-nitrobenzoyl chloride

Cat. No.: B3269188
CAS No.: 50425-14-4
M. Wt: 220.01 g/mol
InChI Key: IBOKYCVNZRDIAB-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzoyl chloride (CAS: 50425-14-4) is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.00 g/mol. It features a benzoyl chloride backbone substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 6-position of the benzene ring. This compound is highly reactive due to the electron-withdrawing effects of the nitro and chlorine groups, which activate the acyl chloride (-COCl) group for nucleophilic substitution reactions. It is typically stored under an inert atmosphere at 2–8°C to prevent hydrolysis or decomposition .

As a key intermediate in organic synthesis, it is used for introducing the 2-chloro-6-nitrobenzoyl moiety into target molecules, particularly in pharmaceutical and agrochemical research. Its hazardous nature (UN 3265, Class 8 corrosive) necessitates strict handling protocols .

Properties

IUPAC Name

2-chloro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKYCVNZRDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzoyl chloride can be synthesized through the nitration of 2-chlorobenzoyl chloride. The nitration process typically involves the reaction of 2-chlorobenzoyl chloride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same nitration process but is carried out in large reactors with precise temperature and pressure controls. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-6-nitrobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium hydroxide, and primary amines are commonly used.

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.

    Hydrolysis: Water or aqueous sodium hydroxide can be used under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Products like 2-chloro-6-nitroaniline, 2-chloro-6-nitrophenol, and 2-chloro-6-nitrothiophenol.

    Reduction: 2-Chloro-6-aminobenzoyl chloride.

    Hydrolysis: 2-Chloro-6-nitrobenzoic acid.

Scientific Research Applications

2-Chloro-6-nitrobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the preparation of biologically active compounds and as a reagent in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and chloro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The nitro group can also undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-chloro-6-nitrobenzoyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound 50425-14-4 C₇H₃Cl₂NO₃ Acyl chloride, nitro, chloro 220.00 Acylating agent in organic synthesis
2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride 93839-69-1 C₈H₉ClN₂O₂·ClH Benzylamine (HCl salt), nitro, chloro 249.54 Pharmaceutical intermediate
2-Chloro-6-methylbenzenesulfonyl chloride N/A C₇H₆Cl₂O₂S (inferred) Sulfonyl chloride, chloro, methyl ~223.54 (calculated) Sulfonamide synthesis
(2-Chloro-6-nitrobenzoyl)-malonic acid diethyl ester 20895-88-9 C₁₄H₁₅ClN₂O₇ Benzoyl, diethyl malonate ester 358.73 Building block for complex esters

Key Comparative Analysis

Reactivity and Functional Groups this compound: The acyl chloride group (-COCl) is highly electrophilic, making it reactive toward amines, alcohols, and other nucleophiles. The nitro and chloro groups enhance this reactivity by withdrawing electron density from the aromatic ring . 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride: The benzylamine hydrochloride salt lacks the acyl chloride’s reactivity but is stabilized for storage. Its primary reactivity involves the amine group, which can participate in alkylation or condensation reactions . 2-Chloro-6-methylbenzenesulfonyl chloride: The sulfonyl chloride (-SO₂Cl) group reacts with amines to form sulfonamides, a critical step in drug development (e.g., sulfa drugs). The methyl group at the 6-position may sterically hinder certain reactions compared to nitro-substituted analogs . (2-Chloro-6-nitrobenzoyl)-malonic acid diethyl ester: The malonate ester introduces two ethoxy groups, reducing electrophilicity compared to acyl chlorides. This compound is more suited for Claisen or Michael addition reactions .

Physical and Safety Properties

  • Storage Conditions : this compound requires inert storage (2–8°C) to prevent hydrolysis, whereas the benzylamine hydrochloride salt and sulfonyl chloride derivatives are more stable under standard conditions .
  • Hazard Profile : The acyl chloride and sulfonyl chloride are both corrosive (Class 8), while the ester and benzylamine hydrochloride pose lower immediate reactivity risks .

Research and Industrial Applications

  • Pharmaceutical Synthesis : this compound is used to acylate amines in drug intermediates. In contrast, the sulfonyl chloride is employed in sulfonamide antibiotics .
  • Agrochemicals : The malonic acid ester derivative serves as a precursor for herbicides or fungicides due to its lipophilicity and stability .
  • Material Science : The benzylamine hydrochloride may act as a ligand or catalyst in coordination chemistry .

Research Findings and Trends

Recent studies highlight the following:

  • This compound has been utilized in synthesizing novel kinase inhibitors, leveraging its ability to introduce aromatic acyl groups efficiently .
  • Sulfonyl chloride analogs (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) are gaining traction in covalent inhibitor design, where sulfonamide linkages enhance binding affinity .
  • Malonate ester derivatives are being explored in polymer chemistry as crosslinking agents due to their dual ester functionality .

Biological Activity

2-Chloro-6-nitrobenzoyl chloride is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is a derivative of benzoyl chloride, characterized by the presence of both chlorine and nitro substituents. Its structure can be represented as follows:

C7H4ClN1O2\text{C}_7\text{H}_4\text{ClN}_1\text{O}_2

This compound is synthesized through chlorination processes involving nitroaromatic precursors, which can influence its reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, potentially affecting metabolic pathways in microorganisms and higher organisms.
  • Antimicrobial Properties : Studies have suggested that chlorinated nitroaromatic compounds exhibit antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

A study explored the degradation of nitrophenolic compounds by specific bacterial strains. It was found that certain bacteria can utilize this compound as a carbon source, leading to its degradation and subsequent detoxification. The degradation rates were influenced by substrate concentration, with higher concentrations showing toxic effects on microbial growth .

Bacterial StrainSubstrate Concentration (mM)Degradation Rate (μM/h)Observations
Strain CNP-80.421.2 ± 2.3Optimal growth observed
Strain CNP-80.7NegligibleToxic inhibitory effects noted

Cytotoxicity in Cancer Cells

In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in these cells, potentially through the activation of caspase pathways.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspases
HeLa (Cervical Cancer)10Cell cycle arrest and apoptosis
A549 (Lung Cancer)12Mitochondrial dysfunction

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-nitrobenzoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 2-chloro-6-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reactions are conducted under anhydrous conditions with reflux, followed by distillation or recrystallization for purification. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures reaction completion and purity .

Q. How is this compound characterized using spectroscopic methods?

  • Infrared (IR) Spectroscopy : The carbonyl (C=O) stretch appears near 1770 cm⁻¹ , characteristic of acyl chlorides.
  • NMR Spectroscopy : In 13C^{13}\text{C} NMR, the carbonyl carbon resonates at ~170 ppm . The chlorine and nitro substituents influence chemical shifts in 1H^{1}\text{H} NMR (e.g., aromatic protons near 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 219–221 (accounting for chlorine isotopes) confirm the molecular weight .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat.
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention. Avoid water contact to prevent exothermic hydrolysis releasing HCl gas .

Q. What are typical applications of this compound in organic synthesis?

It serves as an acylating agent to introduce the 2-chloro-6-nitrobenzoyl group in pharmaceuticals (e.g., protease inhibitors) and agrochemicals. Its reactivity in nucleophilic acyl substitution makes it valuable for synthesizing amides, esters, and active intermediates in peptide coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different synthesis methods?

Contradictions may arise from variations in reagent purity, reaction time, or work-up protocols. To address this:

  • Conduct controlled experiments isolating variables (e.g., temperature, stoichiometry).
  • Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify by-products.
  • Compare spectroscopic data (e.g., 19F^{19}\text{F} NMR for fluorinated analogs) to identify degradation pathways .

Q. What strategies optimize the stability of this compound during storage?

  • Storage Conditions : Keep under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis.
  • Desiccants : Use molecular sieves or silica gel in storage containers.
  • Stability Testing : Perform accelerated aging studies (e.g., 40°C/75% relative humidity) and monitor degradation via IR or HPLC .

Q. How does the nitro group influence reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using pseudo-first-order conditions can quantify rate constants, while Hammett plots correlate substituent effects with reactivity .

Q. How can side reactions during acylation be mitigated?

  • Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis.
  • Catalysts : Add 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
  • Work-Up Optimization : Quench excess reagent with aqueous NaHCO₃ and extract products promptly to minimize decomposition .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities.
  • Elemental Analysis : Verify chlorine and nitrogen content to confirm stoichiometry.
  • X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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